N-pentyl-3-phenylpropanamide
Description
N-Pentyl-3-phenylpropanamide is an amide derivative characterized by a pentyl group attached to the amide nitrogen and a phenyl substituent on the propanamide backbone. The pentyl chain may enhance lipophilicity, influencing solubility and bioavailability, while the phenyl group could contribute to aromatic interactions in molecular recognition processes.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-pentyl-3-phenylpropanamide |
InChI |
InChI=1S/C14H21NO/c1-2-3-7-12-15-14(16)11-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,15,16) |
InChI Key |
YOABAXQNDFFNSO-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)CCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCNC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
a. N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide ()
- Substituents : Diisopropyl groups on the amide nitrogen and a methoxy-methylphenyl group on the propanamide chain.
- Key Features: The branched isopropyl groups may reduce crystallinity compared to linear chains like pentyl. This compound is linked to tolterodine tartrate synthesis, indicating utility in urinary antispasmodics .
b. 2-Amino-N-(3-methylbutan-2-yl)-3-phenylpropanamide ()
- Substituents: An amino group on the propanamide backbone and a branched 3-methylbutan-2-yl group on the amide nitrogen.
- The branched alkyl chain may sterically hinder interactions compared to the linear pentyl group in N-pentyl-3-phenylpropanamide .
c. 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide ()
- Substituents: A fluorophenylamino group on the propanamide backbone and a phenyl group on the amide nitrogen.
- Key Features : Fluorine’s electronegativity could enhance metabolic stability and binding specificity in drug design. The absence of an alkyl chain on the amide nitrogen distinguishes it from this compound .
Data Table of Comparative Properties
*Note: Data for this compound are inferred; †Calculated based on standard atomic weights.
Implications of Substituent Variations
- Aromatic Modifications : Methoxy or fluorine substituents () may enhance electronic interactions in target binding, whereas the unsubstituted phenyl in this compound might prioritize hydrophobic interactions.
- Steric and Polarity Considerations: Amino groups () introduce polarity but may reduce stability under acidic conditions, whereas alkyl groups (pentyl, isopropyl) prioritize metabolic resistance.
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